A Comprehensive Technical Guide to tert-Butyl 4-iodo-1H-indazole-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to tert-Butyl 4-iodo-1H-indazole-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Isomeric Landscape of Iodo-Azoles
The world of heterocyclic chemistry is rich with structural isomers that, while sharing a molecular formula, can exhibit distinct physicochemical properties and reactivity. A case in point is the distinction between indazole and pyrazole derivatives. This guide focuses on tert-butyl 4-iodo-1H-indazole-1-carboxylate , a valuable building block in medicinal chemistry. It is crucial to distinguish this compound from its commercially prevalent isomer, tert-butyl 4-iodo-1H-pyrazole-1-carboxylate (CAS Number: 121669-70-3). While both are five-membered nitrogen-containing heterocycles, the fusion of a benzene ring in the indazole scaffold significantly influences its electronic properties and steric environment.
This guide will provide a detailed exploration of tert-butyl 4-iodo-1H-indazole-1-carboxylate, including its synthesis, characterization, and applications. Given the greater availability of public data for its pyrazole analogue, this isomer will be used as a reference for certain properties and reaction protocols, with the key differences and their implications for the indazole system being highlighted.
Physicochemical and Safety Profile
While a specific CAS number for tert-butyl 4-iodo-1H-indazole-1-carboxylate is not readily found in public databases, its existence is supported by the commercial availability of its 3-iodo, 5-iodo, and 6-iodo counterparts. The properties of these related compounds, along with data for the pyrazole isomer, allow for an educated estimation of its characteristics.
| Property | Value (Estimated for Indazole Derivative) | Value (Pyrazole Derivative) | Reference |
| CAS Number | Not assigned | 121669-70-3 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₃IN₂O₂ | C₈H₁₁IN₂O₂ | |
| Molecular Weight | 344.15 g/mol | 294.09 g/mol | |
| Appearance | White to off-white solid | White to yellow solid | [5] |
| Melting Point | Not determined | 67-70 °C | [5] |
| Storage | 2-8 °C, protect from light | 2-8 °C | [3] |
Safety Information:
The safety profile for tert-butyl 4-iodo-1H-indazole-1-carboxylate is not established. However, based on related iodo-heterocycles, it should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
The Strategic Importance of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the manipulation of nitrogen-containing heterocycles. Its strategic use in tert-butyl 4-iodo-1H-indazole-1-carboxylate offers several advantages:
-
Modulation of Reactivity: The Boc group is strongly electron-withdrawing, which deactivates the indazole ring towards electrophilic substitution but is crucial for directing metallation reactions.
-
Enhanced Solubility: The bulky and non-polar nature of the Boc group often improves the solubility of the parent heterocycle in common organic solvents, facilitating purification and handling.
-
Stability and Orthogonality: The Boc group is stable to a wide range of reaction conditions, yet it can be selectively removed under acidic conditions, allowing for orthogonal deprotection strategies in multi-step syntheses.[6]
Synthesis of tert-Butyl 4-iodo-1H-indazole-1-carboxylate
The synthesis of tert-butyl 4-iodo-1H-indazole-1-carboxylate can be approached through a two-step sequence: iodination of the indazole core followed by N-Boc protection.
Step 1: Iodination of 1H-Indazole
The direct iodination of indazole is a well-established transformation. While various iodinating agents can be employed, the use of molecular iodine in the presence of a base is a common and effective method.
Caption: General workflow for the iodination of 1H-indazole.
Detailed Protocol for Iodination:
-
Materials: 1H-Indazole, Iodine (I₂), Potassium Hydroxide (KOH), Dimethylformamide (DMF), Sodium thiosulfate (Na₂S₂O₃) solution, Ethyl acetate, Brine.
-
Procedure:
-
To a stirred solution of 1H-indazole in DMF, add potassium hydroxide pellets portion-wise at room temperature.
-
After stirring for a short period, add a solution of iodine in DMF dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-iodo-1H-indazole.
-
Causality in Experimental Choices:
-
Base (KOH): The base is essential to deprotonate the indazole N-H, forming the indazolide anion, which is more nucleophilic and readily attacks the electrophilic iodine.
-
Solvent (DMF): A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the ionic reaction mechanism.
Step 2: N-Boc Protection of 4-Iodo-1H-indazole
The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Caption: Workflow for the N-Boc protection of 4-iodo-1H-indazole.
Detailed Protocol for N-Boc Protection:
-
Materials: 4-Iodo-1H-indazole, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP), Acetonitrile (MeCN).
-
Procedure:
-
Dissolve 4-iodo-1H-indazole in acetonitrile.
-
Add triethylamine and a catalytic amount of DMAP to the solution.
-
Add di-tert-butyl dicarbonate and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final product.[5]
-
Causality in Experimental Choices:
-
Base (Et₃N and DMAP): Triethylamine acts as a general base to neutralize the acid formed during the reaction. DMAP is a more nucleophilic catalyst that accelerates the reaction by forming a more reactive intermediate with Boc₂O.
Applications in Drug Discovery: A Gateway to Molecular Diversity
The primary utility of tert-butyl 4-iodo-1H-indazole-1-carboxylate in drug discovery lies in its capacity to serve as a scaffold for the introduction of molecular diversity through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0) catalysts, making it an excellent substrate for reactions such as Suzuki and Sonogashira couplings.
Suzuki Cross-Coupling
The Suzuki reaction enables the formation of a carbon-carbon bond between the indazole core and a wide variety of aryl or vinyl boronic acids or their esters. This reaction is a powerful tool for the synthesis of biaryl and vinyl-indazole derivatives, which are common motifs in bioactive molecules.
Detailed Protocol for Suzuki Coupling:
-
Materials: tert-Butyl 4-iodo-1H-indazole-1-carboxylate, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., Dioxane/water or DMF).
-
Procedure:
-
To a reaction vessel, add tert-butyl 4-iodo-1H-indazole-1-carboxylate, the arylboronic acid, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Caption: A simplified workflow of the Suzuki cross-coupling reaction.
Sonogashira Cross-Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the indazole and a terminal alkyne, leading to the synthesis of alkynyl-indazoles. These products are valuable intermediates that can undergo further transformations, such as click chemistry or cyclization reactions.
Detailed Protocol for Sonogashira Coupling:
-
Materials: tert-Butyl 4-iodo-1H-indazole-1-carboxylate, Terminal alkyne, Palladium catalyst (e.g., PdCl₂(PPh₃)₂), Copper(I) iodide (CuI), Base (e.g., Et₃N or DIPA), Solvent (e.g., THF or DMF).
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve tert-butyl 4-iodo-1H-indazole-1-carboxylate, the palladium catalyst, and copper(I) iodide in the chosen solvent.
-
Add the terminal alkyne and the amine base.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Purify the residue by column chromatography to isolate the desired alkynyl-indazole product.[7][8]
-
Conclusion
tert-Butyl 4-iodo-1H-indazole-1-carboxylate, though less documented than its pyrazole isomer, represents a highly valuable and versatile building block for the synthesis of complex molecular architectures in drug discovery. The strategic placement of the iodo and Boc groups allows for a wide range of chemical manipulations, particularly through palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its synthesis, key properties, and a detailed look into its application in constructing diverse chemical libraries. A thorough understanding of the principles and protocols outlined herein will empower researchers to effectively utilize this and related iodo-heterocycles in the pursuit of novel therapeutic agents.
References
- Giraud, F., Anizon, F., & Moreau, P. (2017). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
-
J&K Scientific. (n.d.). t-Butyl 4-iodopyrazole-1-carboxylate, 98%. Retrieved February 22, 2026, from [Link]
-
ResearchGate. (n.d.). Iodination reaction of commercial indazole. Retrieved February 22, 2026, from [Link]
-
Boron Molecular. (n.d.). Buy tert-butyl 4-iodo-1H-pyrazole-1-carboxylate. Retrieved February 22, 2026, from [Link]
-
MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2977. [Link]
-
Home Sunshine Pharma. (n.d.). Tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate CAS 121669-70-3. Retrieved February 22, 2026, from [Link]
- Thieme. (2007). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2007(15), 2291-2298. DOI: 10.1055/s-2007-983804
-
Organic Syntheses. (n.d.). INDAZOLE. Retrieved February 22, 2026, from [Link]
-
PMC. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
- Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(6), 54-71.
-
PMC. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4799. [Link]
-
PMC. (2018, August 16). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. [Link]
-
PubMed. (2014, July 3). Microwave assisted tandem Heck-Sonogashira reactions of N,N-di-Boc-protected 6-amino-5-iodo-2-methyl pyrimidin-4-ol in an efficient approach to functionalized pyrido[2,3-d]pyrimidines. Organic Letters, 16(13), 3524-3527. [Link]
-
ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved February 22, 2026, from [Link]
-
(PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (n.d.). Retrieved February 22, 2026, from [Link]
- Google Patents. (n.d.). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
-
RSC Publishing. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687. [Link]
-
MDPI. (2012, April 16). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4504-4517. [Link]
-
Shanghai chamflyer chemicals Co., Ltd. (n.d.). tert-butyl 5-iodo-1H-indazole-1-carboxylate. Retrieved February 22, 2026, from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Retrieved February 22, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 22, 2026, from [Link]
-
RSC. (n.d.). Supplementary information. Retrieved February 22, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 22, 2026, from [Link]
-
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 456. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. tert-Butyl 4-iodopyrazole-1-carboxylate | 121669-70-3 [chemicalbook.com]
- 3. 121669-70-3|tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. boronmolecular.com [boronmolecular.com]
- 5. mdpi.com [mdpi.com]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
